JWH-018 itself is a full agonist of both the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). JWH-018 N-(4-hydroxypentyl) metabolite, while retaining an affinity for CB1 receptors, has been shown to act as a neutral antagonist, meaning it binds to the receptor but does not activate it [].
Due to the widespread use and rapid metabolism of synthetic cannabinoids like JWH-018, identifying their presence in biological samples often relies on detecting their metabolites []. JWH-018 N-(4-hydroxypentyl) is one such metabolite commonly targeted in urine drug screening to indicate JWH-018 consumption [, , , ].
While the parent compound JWH-018 acts as a full agonist at both CB1 and CB2 receptors, its metabolite, JWH-018 N-(4-hydroxypentyl), exhibits different behavior. It demonstrates a binding affinity for CB1 receptors but does not activate them, classifying it as a neutral antagonist at these receptors []. This suggests that the addition of the hydroxyl group to the pentyl side chain alters its interaction with the CB1 receptor, preventing activation despite binding.
Immunoassay screening: ELISA kits designed to detect JWH-018 often target this metabolite as a marker of JWH-018 exposure [].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis: This technique allows for specific identification and quantification of this metabolite in urine, providing evidence of JWH-018 intake [, , ].
Prevalence of JWH-018 use: Monitoring the presence of this metabolite in populations can help assess the extent of JWH-018 consumption [].
Confirmation of suspected drug use: Detecting this metabolite in biological samples provides scientific evidence for confirming suspected JWH-018 use, particularly in forensic and clinical settings [, ].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6